molecular formula C14H17NO2 B11876056 1H-Indole-3-carboxylic acid, 1-methylbutyl ester CAS No. 61698-97-3

1H-Indole-3-carboxylic acid, 1-methylbutyl ester

Cat. No.: B11876056
CAS No.: 61698-97-3
M. Wt: 231.29 g/mol
InChI Key: IBHVDUBDOIONPE-UHFFFAOYSA-N
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Description

1H-Indole-3-carboxylic acid, 1-methylbutyl ester is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, is an ester formed from 1H-indole-3-carboxylic acid and 1-methylbutanol.

Preparation Methods

The synthesis of 1H-Indole-3-carboxylic acid, 1-methylbutyl ester typically involves esterification reactions. One common method is the Fischer esterification, where 1H-indole-3-carboxylic acid reacts with 1-methylbutanol in the presence of an acid catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents used in industrial settings are often chosen for their efficiency and cost-effectiveness .

Chemical Reactions Analysis

1H-Indole-3-carboxylic acid, 1-methylbutyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 1H-Indole-3-carboxylic acid, 1-methylbutyl ester involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, some indole derivatives act as agonists or antagonists of neurotransmitter receptors, influencing neurological functions . The exact mechanism of action depends on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

1H-Indole-3-carboxylic acid, 1-methylbutyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ester group, which can affect its physical properties, reactivity, and biological activity compared to other indole esters .

Properties

CAS No.

61698-97-3

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

pentan-2-yl 1H-indole-3-carboxylate

InChI

InChI=1S/C14H17NO2/c1-3-6-10(2)17-14(16)12-9-15-13-8-5-4-7-11(12)13/h4-5,7-10,15H,3,6H2,1-2H3

InChI Key

IBHVDUBDOIONPE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=O)C1=CNC2=CC=CC=C21

Origin of Product

United States

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